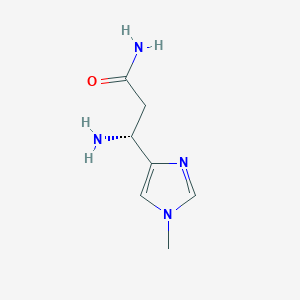
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, an imidazole ring, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and 3-bromopropionyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted amides or imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-3-(1H-imidazol-4-yl)propanamide: Lacks the methyl group on the imidazole ring.
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide: Has the amino group at a different position on the imidazole ring.
Uniqueness
Structural Features: The presence of the methyl group on the imidazole ring and the specific positioning of the amino group make (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide unique.
Reactivity: These structural features influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(1-methylimidazol-4-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-3-6(10-4-11)5(8)2-7(9)12/h3-5H,2,8H2,1H3,(H2,9,12)/t5-/m1/s1 |
InChI-Schlüssel |
IMYKNEHZOOIGCI-RXMQYKEDSA-N |
Isomerische SMILES |
CN1C=C(N=C1)[C@@H](CC(=O)N)N |
Kanonische SMILES |
CN1C=C(N=C1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dibromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B13323784.png)
![2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid](/img/structure/B13323795.png)
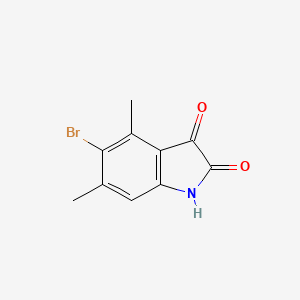
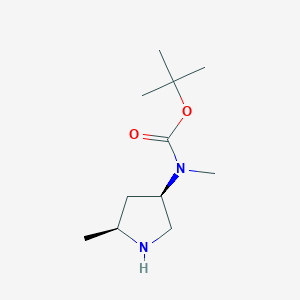

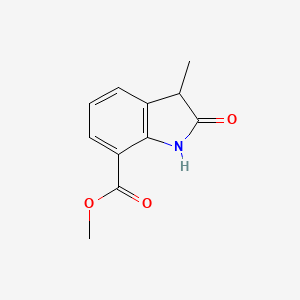
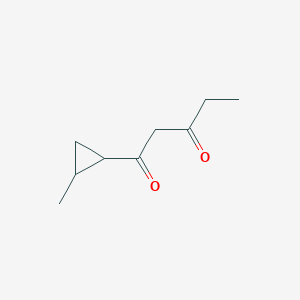

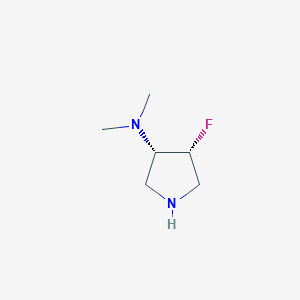
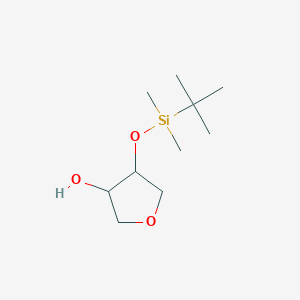

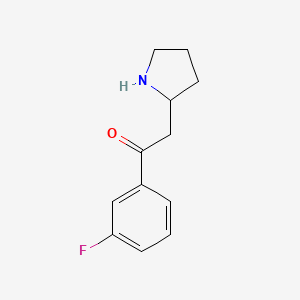
![3-Morpholinospiro[3.3]heptan-1-amine](/img/structure/B13323865.png)
![4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323875.png)
